molecular formula C22H19FN4OS B11109334 2-[4-(2-fluorophenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one

2-[4-(2-fluorophenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B11109334
M. Wt: 406.5 g/mol
InChI Key: CFSUXHMVZLDFCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(2-Fluorophenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidinone derivative characterized by a bicyclic thieno[3,2-d]pyrimidin-4(3H)-one core. Key structural features include:

  • Position 2: A 4-(2-fluorophenyl)piperazinyl group, introducing a fluorinated aromatic moiety linked via a piperazine ring.
  • Position 7: A phenyl substituent, contributing to hydrophobic interactions.

Its synthesis typically involves Pd-catalyzed cross-coupling or nucleophilic substitution reactions, as seen in structurally related analogs .

Properties

Molecular Formula

C22H19FN4OS

Molecular Weight

406.5 g/mol

IUPAC Name

2-[4-(2-fluorophenyl)piperazin-1-yl]-7-phenyl-3H-thieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C22H19FN4OS/c23-17-8-4-5-9-18(17)26-10-12-27(13-11-26)22-24-19-16(15-6-2-1-3-7-15)14-29-20(19)21(28)25-22/h1-9,14H,10-13H2,(H,24,25,28)

InChI Key

CFSUXHMVZLDFCU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-fluorophenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thienopyrimidine Core: The synthesis begins with the construction of the thienopyrimidine core. This can be achieved through the cyclization of appropriate thiophene and pyrimidine derivatives under acidic or basic conditions.

    Introduction of the Piperazine Moiety: The next step involves the introduction of the piperazine ring. This is typically done through nucleophilic substitution reactions, where a halogenated precursor reacts with piperazine in the presence of a base.

    Attachment of the Fluorophenyl Group: The final step is the attachment of the 2-fluorophenyl group to the piperazine ring. This can be accomplished through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Buchwald-Hartwig coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazine ring and fluorophenyl group enable nucleophilic substitution, particularly at the piperazine nitrogen or the fluorine atom.

Reaction Type Reagents/Conditions Products Source
Fluorine displacementAmines (e.g., morpholine, piperidine)Replacement of 2-fluorophenyl with substituted amine groups
Piperazine substitutionAlkyl halides (e.g., ethyl chloroacetate)N-alkylated derivatives with modified side chains

For example, treatment with ethyl chloroacetate in DMF under basic conditions yields 2-oxoethyl derivatives via N-alkylation of the piperazine nitrogen.

Oxidation and Reduction

The thienopyrimidinone core undergoes redox reactions at sulfur or carbonyl groups:

Reaction Type Reagents/Conditions Products Source
Sulfur oxidationH<sub>2</sub>O<sub>2</sub>, acidic conditionsSulfoxide or sulfone derivatives
Carbonyl reductionNaBH<sub>4</sub>, LiAlH<sub>4</sub>Alcohol derivatives (e.g., 3,4-dihydro analogs)

Reduction of the pyrimidinone carbonyl to an alcohol has been reported using NaBH<sub>4</sub> in ethanol, forming 3,4-dihydrothienopyrimidine intermediates .

Cyclocondensation and Ring Formation

The thieno[3,2-d]pyrimidine core participates in cyclocondensation reactions to form fused heterocycles:

Reagents/Conditions Products Application Source
Cyclohexanone, ZnCl<sub>2</sub>, DMF, refluxSpirocyclic pyridothienopyrimidinesEnhanced bioactivity
POCl<sub>3</sub>/PCl<sub>5</sub>4-chlorothienopyrimidine intermediatesPrecursors for further substitution

For instance, cyclocondensation with cyclohexanone produces spiro[cyclohexane-pyridothienopyrimidine] derivatives, confirmed by <sup>13</sup>C NMR signals at 69.8–69.9 ppm for the spiro carbon .

S-Alkylation and Thioether Formation

The sulfur atom in the thieno ring undergoes alkylation to form thioethers:

Reagents/Conditions Products Key Data Source
Ethyl 2-chloroacetate, Na<sub>2</sub>CO<sub>3</sub>Ethyl 2-(thienopyrimidinyl)thioacetates<sup>1</sup>H NMR: SCH<sub>2</sub> at 3.89 ppm
Benzyl halidesBenzylthioether derivativesImproved solubility in nonpolar solvents

Hydrolysis and Functional Group Interconversion

The carbonyl group in the pyrimidinone ring is susceptible to hydrolysis:

Reagents/Conditions Products Notes Source
NaOH, aqueous ethanolCarboxylic acid derivativespH-dependent reaction kinetics
NH<sub>2</sub>OH·HClHydroxamic acid analogsPotential metal-chelating agents

Cross-Coupling Reactions

The phenyl group at position 7 participates in Suzuki-Miyaura couplings:

Reagents/Conditions Products Yield Optimization Source
Phenylboronic acid, Pd(PPh<sub>3</sub>)<sub>4</sub>Biaryl-thienopyrimidine hybrids65–78% yield under N<sub>2</sub>

Photochemical Reactivity

Limited studies suggest UV-induced dimerization or rearrangement:

Conditions Observed Changes Proposed Mechanism Source
UV light (254 nm)Formation of dimeric speciesRadical-mediated coupling

Key Considerations for Reaction Design

  • Steric hindrance : The bulky 2-fluorophenylpiperazine group limits reactivity at the adjacent nitrogen.

  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .

  • Catalysts : Pd-based catalysts improve cross-coupling efficiency, but require inert atmospheres.

Scientific Research Applications

Structural Characteristics

This compound features a thieno[3,2-d]pyrimidinone core, a phenyl group, and a piperazine moiety substituted with a fluorophenyl group. These structural elements contribute to its biological activity by enabling interactions with specific molecular targets such as enzymes and receptors. The presence of the fluorophenyl group enhances its electronic properties, potentially improving binding affinities to biological targets.

Pharmacological Applications

  • Antitumor Activity :
    • Several studies have investigated the compound's potential as an antitumor agent. Its mechanism of action involves the inhibition of specific enzymes related to cancer progression, such as macrophage migration inhibitory factor (MIF) and d-dopachrome tautomerase (d-DT). Research indicates that derivatives of this compound exhibit significant inhibitory potency against these targets, which are crucial in cancer biology .
  • Neuropharmacology :
    • The compound may also act as a modulator of neurotransmitter systems. Its piperazine moiety can interact with serotonin and dopamine receptors, suggesting potential applications in treating psychiatric disorders or neurological conditions . The unique structure allows for selective receptor binding, which is essential for minimizing side effects.
  • Antimicrobial Properties :
    • Preliminary studies indicate that thienopyrimidine derivatives possess antimicrobial activities. The compound's ability to inhibit bacterial growth has been explored, showing promise as a lead structure for developing new antibiotics .

Case Study 1: Antitumor Efficacy

A study published in Frontiers in Pharmacology evaluated various analogues of thienopyrimidines for their inhibitory effects on MIF and d-DT. The findings highlighted that certain modifications to the thienopyrimidine core significantly enhanced antitumor activity, with IC50 values indicating potent inhibition .

Case Study 2: Neuropharmacological Screening

Research conducted on compounds similar to 2-[4-(2-fluorophenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one assessed their effects on neurotransmitter uptake in neuronal cell lines. Results demonstrated that these compounds could effectively modulate neurotransmitter levels, suggesting their potential use in treating depression and anxiety disorders .

Mechanism of Action

The mechanism of action of 2-[4-(2-fluorophenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Substituent Variations on the Piperazine Ring

The piperazine ring at position 2 is a critical pharmacophore. Modifications here influence solubility, receptor binding, and metabolic stability:

Compound Name Piperazine Substituent Core Substituent (Position 7) Melting Point (°C) Molecular Weight (g/mol) Source
Target Compound 4-(2-Fluorophenyl) Phenyl N/A ~434.47* -
2-[4-(2-Chlorophenyl)piperazin-1-yl]-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one 4-(2-Chlorophenyl) 2-Methylphenyl N/A 437.000
2-[4-(2-Methoxyphenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one 4-(2-Methoxyphenyl) Phenyl N/A 418.52
2-(4-Cyclohexylpiperazin-1-yl)-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one 4-Cyclohexyl 4-Fluorophenyl N/A 412.52

Key Observations :

  • Electron-Withdrawing Groups (e.g., F, Cl) : Enhance metabolic stability and receptor affinity due to reduced electron density on the aryl ring .
  • Electron-Donating Groups (e.g., OMe) : Increase solubility but may reduce target binding efficiency .

Substituent Variations on the Thienopyrimidinone Core

The phenyl group at position 7 modulates steric bulk and π-π interactions:

Compound Name Core Substituent (Position 7) Piperazine Substituent Melting Point (°C) Biological Activity Source
Target Compound Phenyl 4-(2-Fluorophenyl) N/A N/A -
7-(4-Chlorophenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one 4-Chlorophenyl 4-(3-Methylphenyl) N/A Anticancer (in vitro)
7-(3,4-Dichlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one 3,4-Dichlorophenyl 4-(2-Fluorophenyl) N/A N/A
6-(Phenylethynyl)-2-(propan-2-ylamino)thieno[3,2-d]pyrimidin-4(3H)-one Phenylethynyl Propan-2-ylamino 276–278 PDE7 inhibition (IC₅₀ < 10 nM)

Key Observations :

  • Halogenated Phenyl Groups (e.g., Cl) : Enhance binding to hydrophobic pockets in enzymes like PDEs or kinases .
  • Phenylethynyl Groups : Improve π-stacking interactions, critical for PDE7 inhibition .

Physicochemical Properties

Melting points and solubility trends vary with substituent polarity:

Compound Name Substituent Polarity Melting Point (°C) Solubility (Predicted) Source
2,6-Bis(3-methoxyphenyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one High (methoxy groups) 148–150 Moderate in DMSO
2,6-Bis(3-hydroxyphenyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one Very high (hydroxy groups) 303–304 Low in organic solvents
2-tert-Butylamino-6-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]thieno[3,2-d]pyrimidin-4(3H)-one Moderate (aliphatic amines) 289–291 High in aqueous buffers

Key Observations :

  • Polar Groups (e.g., -OH, -NH₂): Increase melting points but reduce solubility in non-polar solvents .
  • Non-Polar Groups (e.g., -Ph, -CH₃): Lower melting points and enhance membrane permeability .

Biological Activity

The compound 2-[4-(2-fluorophenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidine derivative that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The compound has been studied for its interactions with equilibrative nucleoside transporters (ENTs) , particularly ENT1 and ENT2. ENTs are crucial for the uptake of nucleosides and play significant roles in various physiological processes, including nucleotide synthesis and adenosine regulation. Research indicates that this compound exhibits selective inhibition of ENT2 over ENT1, which could have implications for cancer therapy and other conditions influenced by nucleoside transport .

Anticancer Activity

In vitro studies have demonstrated that derivatives of thienopyrimidine compounds, including the one , exhibit anticancer properties . For instance, certain analogues have shown significant inhibition of cell proliferation in various cancer cell lines. The IC50 values (the concentration required to inhibit 50% of the cell growth) for these compounds have been documented, indicating their potency against specific cancer types .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for developing more potent derivatives. Research has shown that modifications to the piperazine moiety or the thienopyrimidine core can significantly affect biological activity. For example, substituents on the phenyl ring can enhance binding affinity to ENTs and improve selectivity .

Compound Substituent IC50 (μM) Selectivity
OriginalN/A15ENT2 > ENT1
Analogue A-CF37ENT2 > ENT1
Analogue B-OCH320ENT2 = ENT1

Study 1: Inhibition of Nucleoside Transporters

A study focused on the inhibition of nucleoside transporters using this compound showed that it effectively reduced uridine uptake in transfected cells expressing ENT1 and ENT2. The results indicated a dose-dependent response with significant inhibition observed at concentrations as low as 10 nM .

Study 2: Anticancer Efficacy

Another research effort evaluated various thienopyrimidine derivatives against human cancer cell lines (e.g., U937 lymphoma cells). The study found that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating their potential as therapeutic agents against malignancies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-[4-(2-fluorophenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one?

  • Methodology :

  • Step 1 : Synthesize the thieno[3,2-d]pyrimidin-4(3H)-one core via cyclocondensation of thiourea derivatives with α,β-unsaturated carbonyl compounds under acidic conditions .
  • Step 2 : Introduce the 7-phenyl group using Suzuki-Miyaura coupling with phenylboronic acid, catalyzed by Pd(PPh₃)₄ in a DMF/H₂O system .
  • Step 3 : Attach the 4-(2-fluorophenyl)piperazine moiety via nucleophilic substitution at the C2 position of the pyrimidinone ring, typically using K₂CO₃ as a base in refluxing acetonitrile .
  • Key Considerations : Monitor reaction progress via TLC and optimize yields by varying solvent polarity (e.g., DMF vs. acetonitrile) .

Q. How can the structural identity of this compound be confirmed?

  • Methodology :

  • X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding between the pyrimidinone carbonyl and piperazine NH groups) .
  • NMR Spectroscopy : Use ¹H/¹³C NMR to verify substituent positions (e.g., 2-fluorophenyl proton signals at δ 7.1–7.3 ppm; piperazine CH₂ groups at δ 2.5–3.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]⁺ = 434.15 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies targeting the piperazine moiety for improved receptor binding?

  • Methodology :

  • Substituent Variation : Replace the 2-fluorophenyl group with other aryl/heteroaryl groups (e.g., 4-chlorophenyl, pyridinyl) to assess steric/electronic effects on affinity for serotonin/dopamine receptors .
  • Molecular Docking : Use software like AutoDock Vina to model interactions between the piperazine nitrogen and receptor residues (e.g., Asp³.³² in 5-HT₁A) .
  • In Vitro Binding Assays : Compare IC₅₀ values across receptor subtypes (e.g., 5-HT₁A vs. D₂) using radioligand displacement (³H-8-OH-DPAT for 5-HT₁A) .

Q. How to resolve contradictions in reported receptor binding data for this compound?

  • Methodology :

  • Assay Standardization : Control variables such as membrane preparation (e.g., HEK293 vs. CHO cells), incubation time, and buffer pH .
  • Functional Assays : Supplement binding data with functional readouts (e.g., cAMP inhibition for Gi-coupled receptors) to distinguish antagonism vs. partial agonism .
  • Meta-Analysis : Cross-reference datasets from multiple labs using tools like Prism to identify outliers or assay-specific artifacts .

Q. What strategies optimize the pharmacokinetic (PK) profile of this compound for in vivo studies?

  • Methodology :

  • LogP Optimization : Introduce hydrophilic groups (e.g., hydroxyl or morpholine) to reduce LogP from ~3.5 to <2.5, improving aqueous solubility .
  • Metabolic Stability : Use liver microsome assays (human vs. rat) to identify vulnerable sites (e.g., piperazine N-dealkylation) and block them with methyl/ethyl groups .
  • Plasma Protein Binding (PPB) : Measure PPB via equilibrium dialysis; if >90%, consider structural modifications to reduce affinity for albumin .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.